Mantabegron - 36144-08-8

Mantabegron

Catalog Number: EVT-10991152
CAS Number: 36144-08-8
Molecular Formula: C19H27NO2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mantabegron was originally developed by the pharmaceutical company Astellas Pharma. It has undergone various phases of clinical trials to assess its efficacy and safety in treating conditions related to bladder dysfunction.

Classification

Mantabegron is classified as a pharmaceutical compound within the category of adrenergic agonists, specifically targeting the beta-3 adrenergic receptor subtype. This classification places it among drugs that modulate sympathetic nervous system activity, influencing physiological processes such as bladder control.

Synthesis Analysis

Methods

The synthesis of Mantabegron involves several key steps, typically starting from simpler organic compounds. Although detailed proprietary methods are not publicly disclosed, it is known that the synthesis follows standard organic chemistry protocols, including:

  1. Formation of key intermediates: Utilizing reactions such as alkylation or acylation to build up the core structure.
  2. Functional group manipulation: Employing techniques like reduction and oxidation to achieve the desired functional groups necessary for biological activity.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.

Technical Details

The synthesis process is optimized for yield and purity, ensuring that the final compound meets pharmaceutical standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to confirm the identity and purity of Mantabegron during development.

Molecular Structure Analysis

Structure

Mantabegron has a complex molecular structure characterized by specific functional groups that confer its activity as a beta-3 adrenergic agonist. The molecular formula is C18H23N3OC_{18}H_{23}N_3O, indicating the presence of nitrogen, oxygen, and carbon atoms arranged in a specific configuration conducive to receptor binding.

Data

Key structural data includes:

  • Molecular Weight: Approximately 299.39 g/mol.
  • Structural Features: The compound features a phenyl ring, an amine group, and various substituents that enhance its pharmacological properties.
Chemical Reactions Analysis

Reactions

Mantabegron undergoes various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic substitutions: Key for forming the core structure.
  2. Reduction reactions: Often employed in modifying functional groups to achieve desired biological activity.
  3. Hydrolysis: Potentially relevant during metabolic processes in vivo.

Technical Details

The reactions are typically carried out under controlled conditions (temperature, pH) to optimize yields and minimize by-products. Reaction kinetics may be studied to refine synthesis protocols further.

Mechanism of Action

Process

Mantabegron exerts its therapeutic effects primarily through selective activation of beta-3 adrenergic receptors located in the bladder detrusor muscle. This activation leads to:

  1. Relaxation of smooth muscle: Resulting in increased bladder capacity.
  2. Inhibition of detrusor contractions: Reducing the frequency of urges to urinate.

Data

Clinical studies have demonstrated that Mantabegron significantly improves symptoms associated with overactive bladder, including urgency and frequency of urination, compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Maintains stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The compound's solubility can vary with pH, which is critical for formulation development.

Relevant Data

Extensive characterization studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and degradation profiles.

Applications

Scientific Uses

Mantabegron is primarily investigated for its application in treating overactive bladder syndrome. Its mechanism offers potential benefits over traditional therapies by providing a different pharmacological approach with potentially fewer side effects related to anticholinergic medications.

Additionally, ongoing research explores its utility in other conditions related to bladder dysfunction or even metabolic disorders due to its adrenergic activity profile, indicating broader therapeutic potential beyond urology.

Introduction and Background

Overactive Bladder (OAB) as a Clinical Syndrome

Overactive bladder (OAB) is a prevalent and debilitating condition characterized by urinary urgency, frequency, nocturia, and urgency incontinence, occurring in the absence of infection or other pathology. It affects approximately 10.7% of the global population, with projections indicating a rise to 20.1% by 2025 due to aging demographics [5] [9]. The syndrome arises from complex pathophysiological mechanisms, primarily involving abnormal afferent signaling and involuntary detrusor muscle contractions during bladder filling. Detrusor overactivity is mediated by aberrant activation of muscarinic receptors (M2/M3) and dysregulation of bladder storage mechanisms, leading to reduced functional bladder capacity and impaired quality of life [5] [10]. The economic burden of OAB is substantial, encompassing healthcare costs, reduced work productivity, and diminished psychosocial well-being [9].

Limitations of Antimuscarinic Therapies in OAB Management

Antimuscarinic agents (e.g., oxybutynin, tolterodine, solifenacin) have long been first-line pharmacotherapy for OAB. However, their efficacy is constrained by:

  • Non-Selective Receptor Binding: Antimuscarinics inhibit M2/M3 receptors not only in the detrusor but also in salivary glands, gastrointestinal tract, and central nervous system. This results in dose-limiting side effects such as dry mouth (reported in 20–40% of patients), constipation, blurred vision, and cognitive impairment [1] [9].
  • Poor Long-Term Adherence: Approximately 50% of patients discontinue treatment within 3 months due to intolerable side effects or suboptimal efficacy [9].
  • Anticholinergic Burden: Cumulative exposure to antimuscarinics—particularly in elderly patients or those using multiple anticholinergic drugs—correlates with increased risks of dementia, cognitive decline, and cardiovascular mortality [9].

Table 1: Key Limitations of Antimuscarinic Therapy for OAB

Limitation CategorySpecific IssuesClinical Impact
Receptor SelectivityInhibition of extravesical muscarinic receptors (e.g., M1–M5 subtypes)Dry mouth (28–40% incidence), constipation, blurred vision
Central Nervous EffectsBlood-brain barrier penetrationCognitive impairment, increased dementia risk with long-term use
Treatment PersistenceAdverse effect burden50–70% discontinuation rates within 6 months
Efficacy ConstraintsIncomplete symptom control30–40% of patients remain symptomatic despite therapy

Rationale for β3-Adrenoceptor Agonist Development

The limitations of antimuscarinics spurred research into alternative mechanistic pathways. The β3-adrenoceptor (β3-AR) emerged as a promising target due to:

  • Tissue-Specific Expression: β3-ARs constitute >95% of all β-adrenoceptor mRNA in the human detrusor muscle, with minimal expression in the heart or vasculature [1] [10].
  • Physiological Role in Bladder Relaxation: Activation of β3-ARs stimulates adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) production. This activates protein kinase A, leading to detrusor smooth muscle relaxation via inhibition of myosin light-chain kinase and opening of large-conductance calcium-activated potassium channels [1] [5].
  • Afferent Nerve Modulation: Preclinical evidence indicates β3-agonists suppress mechanosensitive Aδ-fiber and C-fiber afferent nerve activity in the bladder wall, reducing urgency signals at the spinal level [5] [10].

Table 2: Distribution of β-Adrenoceptor Subtypes in Human Tissues

Tissue Typeβ1-AR Expressionβ2-AR Expressionβ3-AR ExpressionFunctional Relevance
Detrusor MuscleLowModerateHigh (95% of total β-AR mRNA)Mediates bladder relaxation during storage
UrotheliumAbsentLowHighModulates afferent signaling
HeartHighModerateLowInotropic/chronotropic effects
Adipose TissueLowLowHighThermogenesis, lipolysis

Historical Context of Mirabegron’s Discovery and Approval

Mantabegron (CAS 36144-08-8), chemically designated as (2RS)-1-(Adamantan-1-ylamino)-3-phenoxypropan-2-ol, is a phenylethanolamine derivative with a molecular weight of 301.4 g/mol. It served as a critical structural precursor in the development of mirabegron, the first clinically approved β3-AR agonist [4] [7]. Key milestones include:

  • High-Throughput Screening: Mantabegron was synthesized during structure-activity relationship (SAR) optimization efforts by Astellas Pharma. Initial lead compounds exhibited suboptimal metabolic stability, prompting modifications to the phenoxypropanolamine scaffold to enhance β3-AR binding affinity and reduce CYP450 interactions [6].
  • Mechanistic Refinement: Unlike early non-selective β-agonists (e.g., terbutaline), Mantabegron’s adamantylamine group conferred selectivity for β3-AR over β1/β2 subtypes. This minimized cardiac effects (tachycardia, hypertension) associated with non-selective agonists [2] [10].
  • Regulatory Pathway: Mantabegron’s successor, mirabegron, received its first global approval in Japan (2011) for OAB, followed by FDA (2012) and EMA (2013) endorsements. This was based on phase III trials (SCORPIO, ARIES) demonstrating significant reductions in incontinence episodes and micturition frequency vs. placebo [3] [5] [6].

Table 3: Key Milestones in β3-Agonist Development from Mantabegron to Mirabegron

YearDevelopment PhaseSignificant AdvanceReference
2001Preclinical SynthesisMantabegron (INN: Mantabegron) identified as lead phenylethanolamine derivative [4] [7]
2007Phase I TrialsMirabegron (YM178) demonstrates human bladder relaxation in vitro [6] [10]
2011Phase III (BLOSSOM)Mirabegron 100–150 mg BID significantly reduces micturition frequency vs. placebo [5] [9]
2012FDA ApprovalMirabegron approved as Myrbetriq® for OAB symptoms [3]

Mantabegron’s legacy lies in its role as a structural template that enabled the creation of mirabegron—a therapy that circumvented the anticholinergic limitations of earlier OAB drugs. Its development exemplifies rational drug design targeting tissue-specific receptors to achieve clinical efficacy without off-target liabilities.

Properties

CAS Number

36144-08-8

Product Name

Mantabegron

IUPAC Name

1-(1-adamantylamino)-3-phenoxypropan-2-ol

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C19H27NO2/c21-17(13-22-18-4-2-1-3-5-18)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-17,20-21H,6-13H2

InChI Key

OVHWFGPUZGJWAI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC(COC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.